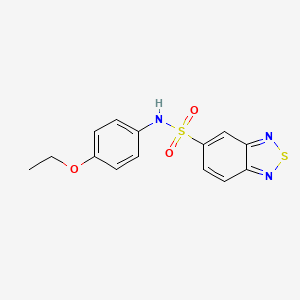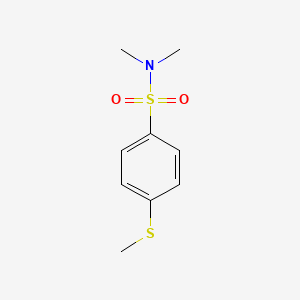
4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in research. This compound is commonly referred to as 4-Me-PEPCTA and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-Me-PEPCTA involves the selective inhibition of a specific protein. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein, 4-Me-PEPCTA has the potential to regulate these cellular processes and prevent the development of certain diseases.
Biochemical and Physiological Effects:
4-Me-PEPCTA has been shown to have various biochemical and physiological effects. It has been shown to selectively inhibit the activity of a specific protein, which has implications for the treatment of various diseases. Additionally, it has been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-Me-PEPCTA has several advantages and limitations for lab experiments. One advantage is that it has been shown to selectively inhibit the activity of a specific protein, which makes it a valuable tool for studying the role of this protein in various cellular processes. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in studying the mechanisms of inflammation. One limitation is that it has not yet been extensively studied in vivo, which limits its potential applications in animal models.
Future Directions
There are several future directions for the study of 4-Me-PEPCTA. One direction is to further investigate its potential applications in the treatment of cancer and neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and the cellular processes it regulates. Finally, further studies are needed to determine its potential applications in animal models and its safety profile.
Synthesis Methods
The synthesis method of 4-Me-PEPCTA involves the reaction of 2-phenylethylamine with 4-methyl-1H-pyrazole-1-carbothioamide in the presence of a catalyst. The resulting product is 4-methyl-N-(2-phenylethyl)-1H-pyrazole-1-carbothioamide. This synthesis method has been optimized to produce high yields of pure 4-Me-PEPCTA.
Scientific Research Applications
4-Me-PEPCTA has been studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of a specific protein, which has implications for the treatment of various diseases. This compound has been studied in the context of cancer and neurological disorders, where it has shown promising results in preclinical studies.
properties
IUPAC Name |
4-methyl-N-(2-phenylethyl)pyrazole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-11-9-15-16(10-11)13(17)14-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWUDAJVPMEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)


![isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)



![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
